molecular formula C15H10F2N2OS B2582472 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422526-86-1

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2582472
CAS RN: 422526-86-1
M. Wt: 304.31
InChI Key: DRISYQTXVYLNAY-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound that belongs to the family of quinazolinones. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antifungal Activity

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a derivative of quinazolinone, has been studied for its antifungal properties. Specifically, derivatives of this compound have shown significant inhibitory effects on the growth of various fungi, including Fusarium oxysporum. The antifungal mechanism involves increasing the permeability of the fungal cell membrane, leading to malformation of the hypha and condensation of its endosome, which ultimately inhibits spore germination and fungal growth. This suggests potential applications in developing antifungal agents for agricultural or pharmaceutical use (Xu et al., 2007).

Interaction with Human Serum Albumin

Research into the interactions between derivatives of 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and human serum albumin (HSA) has revealed insights into the binding mechanisms and conformational changes induced in HSA. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs based on this compound. The findings indicate that the fluorine substitution enhances the affinity of the compound for HSA, which could influence its distribution and efficacy as a therapeutic agent (Wang et al., 2016).

Antibacterial and Antifungal Properties

The synthesis of novel 1,3,4-oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety, related to 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has demonstrated significant antibacterial and antifungal properties. These compounds have shown efficacy against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae and a broad spectrum of fungicidal activities, suggesting their potential as antimicrobial agents for crop protection (Shi et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-fluorobenzoic acid to form 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one, which is then oxidized to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3-fluorobenzoic acid", "thiourea", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-fluorobenzoic acid in the presence of sodium hydroxide and thiourea to form 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Oxidation of 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one with hydrogen peroxide to form 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the final product." ] }

CAS RN

422526-86-1

Product Name

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C15H10F2N2OS

Molecular Weight

304.31

IUPAC Name

6-fluoro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10F2N2OS/c16-10-3-1-9(2-4-10)8-19-14(20)12-7-11(17)5-6-13(12)18-15(19)21/h1-7H,8H2,(H,18,21)

InChI Key

DRISYQTXVYLNAY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F

solubility

not available

Origin of Product

United States

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